molecular formula C13H15N3OS B1397956 4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine CAS No. 436152-07-7

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Cat. No. B1397956
M. Wt: 261.34 g/mol
InChI Key: SSDOVEORQGFDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Pharmaceutical Research

    • Morpholines are an important class of compounds that have a wide range of drugs and biological activities, such as antidiabetic, antiemetic, platelet aggregation inhibitors, antihyperlipoproteinemics, bronchodilators, growth stimulants, and antidepressants .
    • A morpholine derivative, amorolfine, is used as an antifungal drug .
  • Chemical Industry

    • Some morpholine compounds are used as corrosion inhibitors, antioxidants, plasticizers, viscosity improvers .
    • Aminopropylmorpholine is used as an intermediate for rubber additives and printing dyes and as an additive for fuels and lube oils .
  • Agriculture

    • Morpholine compounds are used in insecticides, fungicides, herbicides .
  • Medical Field

    • Morpholine compounds are used in local anesthetics, and antiseptics .
  • Nonlinear Optics

    • Nonlinear optical (NLO) behavior of morpholine compounds was investigated by determining electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using B3LYP and B3PW91 functionals .
  • Molecular Physics

    • Density functional theory calculations on ground state molecular geometry, stable conformers, and vibrational wavenumbers for morpholine compounds were performed .

Future Directions

The future directions for research on “4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and materials science could be explored.


Please note that this analysis is based on the limited information available and the similarities with other morpholine derivatives. For a more accurate and detailed analysis, further experimental and theoretical studies are needed.


properties

IUPAC Name

4-(4-morpholin-4-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-13-15-12(9-18-13)10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDOVEORQGFDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholin-4-ylphenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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